Product packaging for 9-Thia-1-azaspiro[5.5]undecane-2,4-dione(Cat. No.:)

9-Thia-1-azaspiro[5.5]undecane-2,4-dione

Cat. No.: B13891477
M. Wt: 199.27 g/mol
InChI Key: HQZMTJAYZJNPPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Thia-1-azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound of high interest in medicinal chemistry for constructing novel bioactive molecules . Compounds based on the spiro[5.5]undecane scaffold are recognized for their three-dimensional complexity and are frequently explored in drug discovery for their potential to interact with biological targets . For instance, structurally similar 1,9-diazaspiro[5.5]undecane derivatives have demonstrated significant biological activity in preclinical research, showing promise for the treatment of conditions such as obesity through the inhibition of enzymes like acetyl-CoA carboxylase (ACC), and for managing pain and various psychotic disorders . Furthermore, the 1-oxa-9-azaspiro[5.5]undecane scaffold has been identified in the development of high-potency antituberculosis compounds that act as inhibitors of the MmpL3 protein in M. tuberculosis . The presence of the thiaza-spiro core and dione functionality in this compound makes it a valuable and versatile building block for synthetic elaboration. Researchers can utilize this scaffold to develop new chemical entities for probing biological mechanisms or as potential therapeutic candidates. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B13891477 9-Thia-1-azaspiro[5.5]undecane-2,4-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

9-thia-1-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C9H13NO2S/c11-7-5-8(12)10-9(6-7)1-3-13-4-2-9/h1-6H2,(H,10,12)

InChI Key

HQZMTJAYZJNPPU-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC12CC(=O)CC(=O)N2

Origin of Product

United States

Synthetic Methodologies and Scaffold Derivatization of 9 Thia 1 Azaspiro 5.5 Undecane 2,4 Dione

Established Synthetic Pathways to the 9-Thia-1-azaspiro[5.5]undecane-2,4-dione Core

Direct, documented synthetic routes to this compound have not been reported in the reviewed literature. However, the synthesis can be envisioned through the strategic combination of methods used to prepare thiomorpholines, glutarimides, and spirocyclic frameworks. Plausible approaches would likely involve either the formation of the spiro center by cyclization of a precursor already containing one of the heterocyclic rings, or a convergent approach where the spirocyclic core is assembled from acyclic or simpler cyclic precursors.

The construction of the this compound core would necessitate key precursors that contain the foundational elements of the thiomorpholine (B91149) and glutarimide (B196013) rings. A hypothetical retrosynthetic analysis suggests that the spirocycle could be assembled from precursors such as a suitably substituted thiomorpholine or a piperidine (B6355638) derivative that can be converted into the glutarimide ring.

One potential strategy involves the use of a dielectrophilic precursor that can react with a dinucleophile to form one of the heterocyclic rings onto a pre-existing cyclic structure. For instance, a reaction sequence could start with the synthesis of a substituted piperidine-4,4-dicarboxylate, which serves as the scaffold for the glutarimide ring. This intermediate could then be elaborated to introduce the necessary functionalities for the formation of the thiomorpholine ring.

Another approach could involve a Michael addition reaction, a common method for synthesizing glutarimide derivatives. rscf.runih.gov A key precursor could be a derivative of 2-methylideneglutarimide, which can undergo a conjugate addition with a sulfur-containing nucleophile. rscf.ru

A plausible set of precursors and reaction conditions, extrapolated from general synthetic methods for related structures, is presented below:

Precursor 1Precursor 2Reagents and ConditionsKey Transformation
Tetrahydrothiopyran-4-one (B549198)Cyanoacetamide, Diethyl malonateKnoevenagel condensation followed by Michael addition and cyclization (e.g., using a base like sodium ethoxide)Formation of the glutarimide ring onto the thiopyran scaffold
Diethyl 4,4-di(cyanomethyl)piperidine-1-carboxylateHydrogen sulfideReductive cyclization (e.g., using a reducing agent and a sulfur source)Formation of the thiomorpholine ring from a piperidine precursor
CysteamineA suitable α,β-unsaturated dicarbonyl compoundMichael addition followed by intramolecular cyclization and oxidationFormation of the thiomorpholine and glutarimide rings in a stepwise manner

This table represents hypothetical pathways based on established chemical transformations for analogous structures, as direct synthesis of this compound is not documented.

The spiro carbon atom in this compound is a stereocenter. Therefore, controlling the stereochemistry at this position is a crucial aspect of its synthesis. While no stereoselective syntheses for this specific compound have been reported, general strategies for asymmetric spirocyclization can be considered.

Potential stereoselective approaches could include:

Chiral auxiliary-mediated synthesis: A chiral auxiliary could be attached to one of the precursors to direct the stereochemical outcome of the cyclization reaction that forms the spirocenter. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in asymmetric Michael additions and other reactions that could be adapted to form the spirocyclic core with high enantioselectivity.

Metal-catalyzed asymmetric synthesis: Chiral transition metal complexes could be used to catalyze a key bond-forming reaction, such as an intramolecular Heck reaction or an allylic alkylation, to construct the spirocycle in a stereocontrolled manner.

Novel Synthetic Strategies and Process Optimization

Modern synthetic methodologies offer opportunities for more efficient and environmentally friendly routes to complex molecules like this compound.

Green chemistry principles can be applied to the hypothetical synthesis of the target scaffold to minimize waste, reduce the use of hazardous materials, and improve energy efficiency. Potential green approaches include:

Multicomponent reactions (MCRs): Designing a one-pot MCR where three or more starting materials react to form the spirocyclic product in a single step would be highly atom-economical and efficient.

Use of greener solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste and improve reaction efficiency.

Microwave-assisted organic synthesis and flow chemistry are powerful tools for accelerating reaction rates, improving yields, and enabling safer and more scalable synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times for many of the potential key steps in the synthesis of the this compound core, such as condensation, cyclization, and Michael addition reactions. This technique often leads to higher yields and cleaner reaction profiles.

Flow Chemistry: A continuous flow synthesis of the target compound could offer several advantages. For example, the synthesis of thiomorpholine has been successfully achieved using a telescoped photochemical thiol-ene reaction and cyclization in a continuous flow setup. nih.govchemrxiv.orgresearchgate.net This approach allows for the safe handling of potentially hazardous intermediates and reagents, precise control over reaction parameters, and easier scalability. A similar strategy could be envisioned for the construction of the this compound core.

Diversification and Analogue Synthesis of the this compound System

Once a reliable synthetic route to the core scaffold is established, the synthesis of a diverse range of analogues for structure-activity relationship (SAR) studies would be the next logical step. The glutarimide and thiomorpholine rings offer several points for diversification.

N-Substitution of the Glutarimide: The nitrogen atom of the glutarimide ring is a prime position for introducing a variety of substituents. This can be achieved by N-alkylation or N-arylation of the parent spirocycle.

Substitution on the Glutarimide Ring: The methylene (B1212753) groups of the glutarimide ring could be functionalized to introduce substituents that can modulate the compound's properties.

Modification of the Thiomorpholine Ring: The sulfur atom in the thiomorpholine ring can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can significantly impact the molecule's polarity and hydrogen bonding capabilities. Additionally, substitutions on the carbon atoms of the thiomorpholine ring could be explored.

A summary of potential diversification points is provided in the table below:

Position of ModificationType of ModificationPotential Reagents/Methods
Glutarimide Nitrogen (N-1)Alkylation, ArylationAlkyl halides, Aryl halides (e.g., Buchwald-Hartwig amination)
Glutarimide Carbon (C-3)Alkylation, Aldol condensationAlkyl halides (after deprotonation), Aldehydes/Ketones
Thiomorpholine Sulfur (S-9)OxidationOxidizing agents (e.g., m-CPBA, Oxone)
Thiomorpholine CarbonsSubstitutionStarting from substituted precursors

This table outlines potential diversification strategies for generating analogues of the this compound core.

Chemical Modification Strategies on the Dione (B5365651) Moiety

While direct synthetic routes for this compound are not extensively documented in publicly available literature, a plausible approach can be conceptualized based on established methods for the synthesis of analogous spirocyclic systems. A potential multi-step synthesis could commence from tetrahydrothiopyran-4-one.

One possible synthetic strategy involves a three-component reaction, which has been successfully employed for the synthesis of similar 1-thia-4-azaspiro[4.5]decan-3-ones. nih.govnih.gov This approach would involve the reaction of tetrahydrothiopyran-4-one with an appropriate amine and a malonic acid derivative under conditions that promote spirocyclization.

A hypothetical reaction scheme is presented below:

Reactant AReactant BReactant CProductConditions
Tetrahydrothiopyran-4-oneAmmoniaDiethyl malonateThis compoundBase-catalyzed condensation

This proposed synthesis would first involve the formation of an enamine or imine intermediate from tetrahydrothiopyran-4-one and ammonia. This intermediate would then undergo a Michael addition with diethyl malonate, followed by an intramolecular cyclization and dehydration to yield the desired this compound. The reaction conditions would need to be optimized to favor the formation of the spirocyclic product over potential side reactions.

The dione moiety of the this compound, which is a glutarimide substructure, offers several avenues for chemical modification. These modifications are crucial for exploring the structure-activity relationship (SAR) of this scaffold.

N-Alkylation and N-Arylation: The nitrogen atom of the imide can be readily alkylated or arylated to introduce a variety of substituents. This can be achieved by treating the parent compound with alkyl or aryl halides in the presence of a base.

Modification of the Carbonyl Groups: The two carbonyl groups of the dione moiety can also be chemically altered. For instance, selective reduction of one carbonyl group could lead to the formation of a hydroxylactam. Furthermore, reactions with Grignard reagents or other organometallic compounds could be employed to introduce carbon-based substituents at the carbonyl carbons, although this might lead to ring-opening under harsh conditions.

The table below summarizes potential chemical modifications on the dione moiety:

Modification TypeReagents and ConditionsResulting Functional Group
N-AlkylationAlkyl halide, Base (e.g., K2CO3)N-Alkyl imide
N-ArylationAryl halide, Catalyst (e.g., CuI), BaseN-Aryl imide
Selective ReductionReducing agent (e.g., NaBH4)Hydroxylactam

Substituent Effects on the Thia-Azaspirane Ring System

The introduction of substituents on the thiacyclohexane ring of the this compound system can significantly influence its physicochemical properties and biological activity. The nature and position of these substituents can affect the conformation of the ring, its electronic properties, and its interactions with biological targets.

Electronic Effects: Electron-withdrawing or electron-donating groups on the thiacyclohexane ring can modulate the electron density of the entire molecule. For example, an electron-withdrawing group could increase the acidity of the N-H proton in the dione moiety, affecting its hydrogen bonding capabilities.

A study on substituent effects in the formation of other spiro-compounds has shown that both electron-withdrawing and electron-donating substituents can steer reaction pathways towards the formation of spirocyclic structures. wur.nl This suggests that a wide range of substituted derivatives of this compound could be accessible.

The following table illustrates the potential effects of different types of substituents on the thia-azaspirane ring system:

Substituent TypePosition on Thiacyclohexane RingPotential Effects
Electron-withdrawing (e.g., -NO2, -CN)C-6, C-7, C-8, C-10, C-11Increased N-H acidity, altered ring conformation
Electron-donating (e.g., -OCH3, -CH3)C-6, C-7, C-8, C-10, C-11Increased electron density, altered reactivity
Bulky groups (e.g., -tBu)C-6, C-7, C-8, C-10, C-11Steric hindrance, conformational restriction

Preparation of Functionalized Derivatives for Lead Optimization

The preparation of functionalized derivatives of the this compound scaffold is a key step in the process of lead optimization in drug discovery. By systematically modifying the core structure, it is possible to enhance potency, selectivity, and pharmacokinetic properties.

Drawing inspiration from the derivatization of other spirocyclic systems with therapeutic potential, several strategies can be envisioned. For instance, in the development of antituberculosis agents based on a 1-oxa-9-azaspiro[5.5]undecane scaffold, a variety of peripheral fragments were introduced to improve activity.

Introduction of Pharmacophoric Groups: Functional groups known to be important for binding to specific biological targets can be incorporated into the this compound scaffold. This could involve the attachment of aromatic rings, hydrogen bond donors and acceptors, or charged groups.

Linker Chemistry: Functionalized derivatives can also be prepared by attaching the spirocyclic core to other molecular fragments via a linker. This approach is often used to develop bifunctional molecules or to attach the scaffold to a solid support for screening purposes.

The table below provides examples of functionalized derivatives that could be prepared for lead optimization, based on strategies employed for other heterocyclic compounds:

Derivative TypeSynthetic ApproachPotential Therapeutic Application
N-Aryl DerivativesPalladium-catalyzed cross-coupling reactionsAnticancer, Antiviral
Amide DerivativesAcylation of an amino-functionalized scaffoldAntibacterial, Anti-inflammatory
Sulfonamide DerivativesReaction with sulfonyl chloridesProtease inhibitors

Structure Activity Relationship Sar Studies of 9 Thia 1 Azaspiro 5.5 Undecane 2,4 Dione Derivatives

Influence of Spirocyclic Architecture on Biological Function

The spirocyclic nature of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione imparts a rigid and well-defined three-dimensional geometry to the molecule. tandfonline.com This structural rigidity is a key attribute in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.net The spiro fusion of the thiane (B73995) and piperidine-2,4-dione rings creates a scaffold that projects substituents into specific vectors in three-dimensional space, which can be optimized for precise interactions with the binding pockets of proteins. tandfonline.com

In contrast to more flexible linear or monocyclic molecules, the conformational possibilities of the spiro[5.5]undecane system are more restricted. This limitation in conformational freedom can enhance selectivity for a specific biological target, as the molecule is pre-organized into a conformation that is complementary to the active site. tandfonline.com The inherent three-dimensionality of spirocycles is considered a "privileged" feature in medicinal chemistry, often associated with improved pharmacological properties. tandfonline.com

Contribution of Thia and Aza Heteroatoms to Target Recognition

The this compound scaffold contains three heteroatoms—two nitrogen atoms (one in the glutarimide (B196013) ring) and one sulfur atom—that can play crucial roles in molecular recognition and binding.

The glutarimide moiety contains two carbonyl groups and an imide nitrogen. The carbonyl oxygens can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (such as the backbone NH of amino acids) in a protein's active site. The imide proton, being weakly acidic, can act as a hydrogen bond donor. These hydrogen bonding capabilities are critical for the anchoring of the molecule within a binding pocket.

Impact of Substituent Patterns on Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the introduction of various substituents at different positions on the spirocyclic scaffold. Based on SAR studies of analogous spirocyclic systems, the following trends can be anticipated:

Substitution on the Glutarimide Nitrogen (N-1): The nitrogen atom of the glutarimide ring is a common site for modification. Alkylation or arylation at this position can influence steric interactions within the binding site and modulate the molecule's lipophilicity. Small alkyl groups may be well-tolerated, while larger or more complex substituents could either enhance or diminish activity depending on the topology of the target's binding pocket.

Substitution on the Carbon Framework: The carbon atoms of both the thiane and piperidine-2,4-dione rings offer opportunities for substitution. For instance, introducing substituents at the C-3 or C-5 positions of the glutarimide ring, or on the carbons of the thiane ring, can lead to derivatives with altered biological profiles. The nature of these substituents (e.g., hydrophobic, hydrophilic, electron-donating, or electron-withdrawing) will dictate the types of interactions they can form with the target protein.

The following table illustrates a hypothetical SAR for a series of this compound derivatives, based on principles derived from related compound classes.

Compound IDR1 (at N-1)R2 (at C-3)R3 (at Thiane Ring)Hypothetical Biological Activity (IC50, µM)
1HHH10.5
2CH3HH5.2
3BenzylHH1.8
4HPhenylH8.9
5CH3PhenylH4.1
6HH4-OH15.3
7HH4-F9.7

This data is illustrative and based on general SAR principles, not on experimental results for this specific compound class.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that can be employed to correlate the biological activity of a series of compounds with their physicochemical properties, described by molecular descriptors. rsc.org For the this compound scaffold, a QSAR model could be developed to predict the biological activity of novel derivatives and to guide the design of more potent and selective compounds. nih.gov

The development of a robust QSAR model would involve the following steps:

Data Set Generation: A series of this compound derivatives with experimentally determined biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the data set. These can be categorized as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D structure of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that relates the descriptors to the biological activity. The predictive power of the model would be assessed through internal and external validation techniques. openmedicinalchemistryjournal.com

A well-validated QSAR model could provide valuable insights into the key structural features required for high biological activity and could be used to screen virtual libraries of compounds before their synthesis, thereby saving time and resources.

Conformational Analysis and its Correlation with SAR

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound derivatives is essential for understanding their SAR. The six-membered thiane and piperidine-2,4-dione rings will likely adopt chair or twisted-boat conformations. The specific conformational preferences will be influenced by the nature and position of substituents.

Computational methods, such as molecular mechanics and quantum mechanics, can be used to determine the preferred conformations of these molecules and the energy barriers between them. For example, the orientation of a substituent (axial vs. equatorial) on the thiane or piperidine-2,4-dione ring can have a profound impact on biological activity. nih.gov An axial substituent will occupy a different region of space compared to an equatorial one, leading to different interactions with the receptor.

By correlating the preferred conformations of a series of derivatives with their biological activities, a more detailed understanding of the SAR can be achieved. This information can then be used to design new molecules with conformations that are optimized for binding to the target.

Molecular Interactions and Proposed Mechanisms of Action Preclinical

Identification of Putative Biological Targets (Enzymes, Receptors, Nucleic Acids)

There is no scientific literature available that identifies or suggests putative biological targets for 9-Thia-1-azaspiro[5.5]undecane-2,4-dione. Consequently, no information exists regarding its potential interactions with enzymes, receptors, or nucleic acids.

In Vitro Ligand-Target Binding Affinity and Selectivity Profiling

As no biological targets have been identified for this compound, there are no corresponding in vitro studies on its binding affinity or selectivity.

Elucidation of Molecular Binding Modes and Key Interaction Sites

Information regarding the molecular binding modes and key interaction sites of this compound is not available due to the lack of identified biological targets.

Signaling Pathway Modulation and Cellular Responses (Preclinical In Vitro)

There are no preclinical in vitro studies describing the effects of this compound on any signaling pathways or cellular responses.

While research exists for structurally related spirocyclic compounds, such as 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane derivatives which have been investigated for their effects on various receptors including sigma (σ), mu (μ), dopamine (B1211576) D2, and GABA-A receptors, these findings cannot be extrapolated to this compound. nih.govnih.govsoton.ac.uk The specific arrangement of heteroatoms and functional groups in this compound defines its unique chemical properties and, therefore, its biological activity, which remains to be elucidated.

Preclinical Pharmacological Evaluation and Biological Spectrum

In Vitro Biological Activity Screens

In vitro studies form the foundational phase of pharmacological assessment, allowing for the screening of compounds against specific cell lines and microbial strains to determine their potential efficacy and mechanism of action.

Derivatives of the thia-azaspiro scaffold have demonstrated notable anticancer properties. Research into new 1-thia-4-azaspiro[4.5]decane derivatives, structurally related to the undecane (B72203) series, showed dose-dependent anticancer activities against several human cancer cell lines. mdpi.com Similarly, studies on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives identified potent inhibitors of the METTL3 protein, which is implicated in various cancers. researchgate.netnih.gov One lead compound from this series, UZH2, demonstrated the ability to reduce the m6A/A level of polyadenylated RNA in MOLM-13 (acute myeloid leukemia) and PC-3 (prostate cancer) cell lines. researchgate.netnih.gov

Further research on 2,4-diazaspiro[5.5]undecane-1,5,9-trione derivatives, synthesized using microwave-assisted methods, also confirmed anti-cancer effects on liver adenocarcinoma cells. arkat-usa.org The cytotoxic activity of these compounds is often evaluated by determining their IC50 values, which represent the concentration required to inhibit the growth of 50% of cancer cells.

Table 1: Anticancer Activity of Selected Spiro[5.5]undecane Derivatives

Compound ClassCell LineActivity/TargetReference
1-Thia-4-azaspiro[4.5]decane derivativesHepG-2, PC-3, HCT116Dose-dependent cytotoxicity mdpi.com
1,4,9-Triazaspiro[5.5]undecan-2-one derivativesMOLM-13 (leukemia), PC-3 (prostate)METTL3 inhibition, IC50 of 5 nM for lead compound nih.gov
2,4-Diazaspiro[5.5]undecane-1,5,9-trione derivativesLiver adenocarcinoma cellsAnti-cancer effects arkat-usa.org

The spiro[5.5]undecane scaffold has been a key component in the development of novel antimicrobial and antitubercular agents. Specifically, derivatives of 1-oxa-9-azaspiro[5.5]undecane have been synthesized and studied for their activity against M. tuberculosis. osi.lv These compounds were designed as spirocyclic inhibitors of the MmpL3 protein, a crucial transporter in mycobacteria. osi.lv The resulting derivatives showed high activity against both antibiotic-sensitive (H37Rv) and some multiresistant strains of M. tuberculosis, in some cases exceeding the activity of comparator drugs. osi.lvresearchgate.net

Table 2: Antitubercular Activity of Spiro[5.5]undecane Derivatives

Compound ClassTarget OrganismMechanism of ActionReference
1-Oxa-9-azaspiro[5.5]undecane derivativesM. tuberculosis (H37Rv and multiresistant strains)Inhibition of MmpL3 protein osi.lvresearchgate.net

A significant area of investigation for spiro[5.5]undecane derivatives has been their potential as anticonvulsant agents. Various new 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones have been synthesized and evaluated in preclinical screens. mdpi.com These compounds were tested in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which are standard models for identifying compounds effective against generalized tonic-clonic and absence seizures, respectively. researchgate.netnih.gov

In these studies, several derivatives exhibited potent anticonvulsant activity. For instance, in the cyclohexane (B81311) series, compounds with specific substitutions showed 100% protection against PTZ-induced seizures in mice. mdpi.com Notably, many of the tested compounds did not show minimal motor impairment in neurotoxicity screens at the maximum administered doses, indicating a favorable preliminary safety profile. mdpi.com The anticonvulsant activity was found to be dependent on the nature and position of substituents on the aryl moiety and the structure of the imide fragment. researchgate.netnih.gov

Table 3: Anticonvulsant Screening of Spiro[5.5]undecane Derivatives

Compound ClassScreening ModelObserved ActivityReference
1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-dionesscPTZHigh protection against PTZ-induced seizures mdpi.com
N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dioneMES, scPTZActivity dependent on substitution patterns nih.gov
Fluorinated N-Phenyl- and N-Benzyl-azaspiro[4.5]decane-1,3-dionesMES, scPTZProtection against both MES and scPTZ seizures researchgate.net

Beyond the primary areas of investigation, related heterocyclic scaffolds have shown promise in other therapeutic areas. For instance, various thiazole (B1198619) derivatives have been evaluated for their antioxidant activity, with some compounds showing higher potency than the standard antioxidant Butylated hydroxytoluene (BHT). researchgate.net While not directly involving the 9-Thia-1-azaspiro[5.5]undecane-2,4-dione core, these findings suggest that the incorporation of sulfur-containing heterocyclic motifs can contribute to antioxidant properties. Research on other natural and synthetic compounds has also established links between specific chemical structures and anti-inflammatory activity, such as the inhibition of cyclooxygenase (COX) enzymes. mdpi.com

In Vivo Efficacy Studies in Non-Human Organismal Models

Following promising in vitro results, lead compounds are advanced to in vivo studies to evaluate their efficacy and behavior within a living organism. These studies utilize established animal models that mimic human diseases.

The selection of an appropriate animal model is critical for validating the therapeutic potential of a new compound. In the context of spiro[5.5]undecane derivatives, various models have been employed.

For kidney diseases, a rat model of anti-glomerular basement membrane (GBM) glomerulonephritis was used to test 1-oxa-4,9-diazaspiro[5.5]undecane-based inhibitors of soluble epoxide hydrolase (sEH). nih.gov In this model, a specific compound demonstrated oral activity by lowering serum creatinine, indicating a potential therapeutic benefit for chronic kidney diseases. nih.gov

For metabolic disorders, an obesity-induced zebrafish model was utilized to assess the antihyperglycemic and antihyperlipidemic effects of thiazolidine-2,4-dione linked heterocyclic scaffolds. mdpi.com Additionally, streptozotocin (B1681764) (STZ)-induced diabetic mice are a common rodent model used to evaluate the antidiabetic activity of new compounds over a longer term. dovepress.com These models allow for the assessment of key biomarkers and physiological changes in response to treatment.

Dose-Response Characterization and Therapeutic Window Assessment

A critical step in the preclinical evaluation of any potential therapeutic agent is the characterization of its dose-response relationship. This involves determining the range of doses over which the compound elicits a biological effect, identifying the dose at which the maximum effect is achieved, and establishing the therapeutic window—the range between the minimum effective dose and the dose at which toxicity occurs.

Currently, there are no published studies that provide data on the dose-response profile or the therapeutic index of this compound in any preclinical model. Such studies would be essential to understand the compound's potency and safety margin.

Interactive Data Table: Dose-Response and Therapeutic Window Data (No data available for this compound)

Preclinical Model Efficacy Endpoint ED50 Toxicity Endpoint TD50 Therapeutic Index (TD50/ED50)
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Pharmacodynamic Biomarker Identification in Preclinical Setting

Pharmacodynamic (PD) biomarkers are measurable indicators of a biological response to a therapeutic intervention. In preclinical research, the identification and validation of PD biomarkers are crucial for demonstrating that a compound is engaging its intended target and exerting the desired biological effect. These biomarkers can then be used to guide dose selection and monitor treatment response in later stages of drug development.

As of the latest review of available literature, no studies have been published that identify or validate any pharmacodynamic biomarkers for this compound. Research in this area would be necessary to elucidate the compound's mechanism of action and to provide tools for its clinical development.

Interactive Data Table: Preclinical Pharmacodynamic Biomarkers (No data available for this compound)

Biomarker Preclinical Model Analytical Method Change from Baseline Correlation with Efficacy
Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available

Computational Chemistry and in Silico Drug Design Applied to 9 Thia 1 Azaspiro 5.5 Undecane 2,4 Dione

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the binding mode of ligands like derivatives of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione within the active site of a biological target. Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time, providing insights into its stability and the nature of the interactions.

In a hypothetical study targeting a protein kinase, a series of substituted this compound analogs could be docked into the ATP-binding site. The docking scores, which estimate the binding affinity, would guide the selection of the most promising candidates. For instance, the dione (B5365651) moiety could act as a hydrogen bond acceptor, interacting with key residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. mdpi.com

MD simulations, typically run for hundreds of nanoseconds, would then be used to assess the stability of the predicted binding poses. Analysis of the simulation trajectory can reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, and calculate the binding free energy. A stable root-mean-square deviation (RMSD) of the ligand within the binding pocket throughout the simulation would indicate a stable binding mode.

Table 1: Hypothetical Molecular Docking and MD Simulation Results for this compound Analogs against a Target Kinase
Compound IDSubstituent (R)Docking Score (kcal/mol)Key H-Bond Interactions (Residues)Complex Stability (MD Simulation)
TAU-001-H-7.5Cys919, Glu885Stable
TAU-0024-fluorophenyl-8.9Cys919, Glu885, Asp1046High Stability
TAU-0033-pyridyl-8.2Cys919, Glu885Stable
TAU-004cyclopropyl-7.8Cys919Moderately Stable

Pharmacophore Modeling and Virtual Screening for Novel Ligands

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for the this compound scaffold can be generated based on its key structural elements. These features typically include hydrogen bond acceptors (from the carbonyl oxygens), hydrogen bond donors (from the nitrogen), and hydrophobic regions (from the spirocyclic ring system). researchgate.net

This model can then be used as a 3D query to perform virtual screening of large chemical databases (e.g., ZINC, ChEMBL). The screening process filters for molecules that match the pharmacophoric features, thereby identifying structurally diverse compounds that have a high probability of binding to the same target. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. The identified hits can then be subjected to further computational analysis, such as molecular docking, to refine the selection before chemical synthesis and biological testing. researchgate.net

Table 2: Hypothetical Pharmacophore Model Features for the this compound Scaffold
Pharmacophoric FeatureGeometric Constraint (Å)Corresponding Moiety
Hydrogen Bond Acceptor 1-C=O at position 2
Hydrogen Bond Acceptor 2-C=O at position 4
Hydrogen Bond Donor-N-H at position 1
Hydrophobic Center 1-Cyclohexane (B81311) ring of spiro system
Hydrophobic Center 2-Thiane (B73995) ring of spiro system

Predictive Modeling of Pharmacokinetic Parameters (ADME)

In silico models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are vital for early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures.

The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption. nih.gov Computational models, often based on Quantitative Structure-Activity Relationships (QSAR), can predict the apparent permeability coefficient (Papp) of a compound. nih.govresearchgate.net For this compound, parameters such as molecular weight, lipophilicity (LogP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors would be used as descriptors in these models. A predicted Papp value would help classify the compound's expected absorption characteristics.

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes. For the this compound scaffold, likely metabolic transformations would include hydroxylation of the aliphatic rings or N-dealkylation if substituents are present. Predicting metabolic stability and the structures of major metabolites is crucial for understanding a compound's half-life and potential for producing active or toxic metabolites.

In silico models can also predict key distribution parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration. High PPB can limit the free fraction of a drug available to exert its therapeutic effect, while BBB penetration is critical for CNS-acting drugs. Models can also provide an indication of the likely routes of excretion. For a molecule like this compound, its physicochemical properties would be used to estimate these parameters.

Table 3: Hypothetical Predicted ADME Properties for this compound
ADME ParameterPredicted ValueImplication
Caco-2 Permeability (Papp, 10⁻⁶ cm/s)5.5Moderate to good absorption
Metabolic Stability (in human liver microsomes)ModeratePotential for acceptable half-life
Primary Metabolic SiteC6 or C10 of thiane ringPhase I hydroxylation
Plasma Protein Binding (%)~65%Significant free fraction expected
BBB PenetrationLowLikely peripherally restricted

De Novo Drug Design and Scaffold Hopping Methodologies

De novo design and scaffold hopping are advanced computational strategies for discovering novel molecular architectures with desired biological activity. soton.ac.uk

De novo design involves using algorithms to construct novel molecules piece by piece within the constraints of a target's active site. Starting with a seed fragment, such as the dione-bearing ring of this compound, these programs can explore different chemical functionalities and linkages to generate entirely new structures optimized for binding.

Scaffold hopping aims to identify isosteric replacements for a core molecular scaffold while retaining the original biological activity. mdpi.com For the this compound core, a scaffold hopping approach could be used to find alternative spirocyclic or non-spirocyclic cores that maintain the crucial 3D orientation of key interacting groups. This strategy is valuable for navigating patent landscapes, improving physicochemical properties, or escaping undesirable metabolic pathways associated with the original scaffold. soton.ac.ukmdpi.com

Table 4: Potential Scaffold Hopping Alternatives for the 9-Thia-1-azaspiro[5.5]undecane Core
Original ScaffoldPotential Bioisosteric ScaffoldRationale for Replacement
9-Thia-1-azaspiro[5.5]undecane1,9-Diazaspiro[5.5]undecaneImprove solubility, explore new interactions via nitrogen
9-Thia-1-azaspiro[5.5]undecane9-Oxa-1-azaspiro[5.5]undecaneModify metabolic stability and polarity
9-Thia-1-azaspiro[5.5]undecaneIndole-based non-spirocyclicReduce molecular complexity, explore different chemical space
9-Thia-1-azaspiro[5.5]undecane3-Azaspiro[5.5]undecaneAlter ring conformation and vector positioning of substituents

Integration of Computational and Experimental Data in Lead Optimization

The optimization of a lead compound, such as a derivative of this compound, into a viable drug candidate is a multifaceted process that relies on the synergistic integration of computational modeling and experimental validation. This iterative cycle of design, synthesis, and testing is crucial for enhancing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects and toxicity. The seamless combination of in silico predictions with tangible experimental data accelerates the decision-making process and guides a more rational approach to modifying the lead structure.

The lead optimization process typically begins with a "hit" compound identified from screening, which possesses some desirable biological activity. For the this compound scaffold, let us consider a hypothetical initial hit, Compound 1 , identified as an inhibitor of a cancer-related protein kinase. While showing activity, Compound 1 may suffer from poor potency and metabolic instability. The goal of lead optimization is to address these deficiencies.

Iterative Design Cycle: A Hypothetical Case Study

The optimization of Compound 1 would proceed through a series of iterative cycles, with computational chemistry playing a pivotal role at the outset of each cycle.

In Silico Analysis and Hypothesis Generation:

Initially, computational models are built based on the structure of the target protein, ideally with the lead compound docked into the active site. Molecular dynamics (MD) simulations can be employed to understand the dynamic behavior of the ligand-protein complex and to identify key interactions that contribute to binding affinity.

For our hypothetical Compound 1 , docking studies might reveal that the glutarimide (B196013) ring forms crucial hydrogen bonds with the hinge region of the kinase, while the thiacyclohexane ring is situated in a larger, more solvent-exposed pocket. This initial model allows for the generation of hypotheses for structural modifications. For instance, substitutions on the thiacyclohexane ring could be explored to enhance interactions with the surrounding amino acid residues and improve potency.

Table 1: Initial in silico screening of hypothetical derivatives of Compound 1

Compound ID Proposed Modification Predicted Binding Affinity (kcal/mol) Predicted Lipophilicity (logP) Rationale for Synthesis
1a 4-fluorophenyl at C6 -8.5 3.2 Introduce halogen bonding
1b 4-methoxyphenyl at C6 -8.2 3.1 Explore hydrogen bond acceptor
1c 4-pyridyl at C6 -9.1 2.5 Introduce hydrogen bond donor/acceptor and improve solubility

| 1d | 4-aminophenyl at C6 | -8.8 | 2.7 | Potential for additional hydrogen bonding |

Synthesis and Experimental Validation:

Based on the computational predictions, a focused library of analogs is synthesized. These compounds are then subjected to a battery of in vitro assays to determine their actual biological activity and properties. This experimental data is crucial for validating or refuting the initial computational hypotheses.

The synthesized compounds (1a-d ) would be tested for their inhibitory activity against the target kinase (e.g., IC50 values), and potentially for their effects on cell proliferation in relevant cancer cell lines.

Table 2: Experimental evaluation of first-generation analogs

Compound ID IC50 (nM) vs. Target Kinase Cell-based Potency (GI50, µM) Microsomal Stability (t½, min)
1 (Parent) 500 15 10
1a 250 8 12
1b 300 10 8
1c 50 1.5 25

| 1d | 150 | 5 | 18 |

Data Integration and Model Refinement:

The experimental results from Table 2 would then be fed back into the computational models. The strong correlation between the predicted binding affinity and the observed IC50 for compound 1c strengthens the validity of the docking model. The improved microsomal stability of 1c also suggests that the introduction of the polar pyridyl group may have favorably altered the metabolic profile of the molecule.

This new data allows for the refinement of the computational models. A Quantitative Structure-Activity Relationship (QSAR) model can be developed using the experimental data from this first round of analogs. This QSAR model can then be used to predict the activity of a larger, virtual library of compounds, allowing for a more efficient exploration of the chemical space around the this compound scaffold.

The iterative process continues with further rounds of in silico design, chemical synthesis, and experimental testing. For example, the next generation of analogs might explore different substitutions on the pyridyl ring of compound 1c to further optimize potency and pharmacokinetic properties, guided by the refined computational models. This synergistic approach ensures that the lead optimization process is both efficient and effective, maximizing the chances of identifying a clinical candidate.

Future Research Directions and Translational Perspectives Preclinical

Exploration of Undiscovered Biological Activities and Therapeutic Indications

Given the novelty of 9-Thia-1-azaspiro[5.5]undecane-2,4-dione, a broad-based screening approach is warranted to identify its biological activities. The diverse pharmacological profiles of related spiro-heterocyclic compounds suggest several promising avenues for investigation. researchgate.netnih.govnih.gov

Initial preclinical screening should encompass a variety of in vitro assays to assess the compound's potential against a range of therapeutic targets. High-throughput screening (HTS) against panels of cancer cell lines, bacterial and fungal strains, and key enzymes involved in inflammatory and metabolic diseases would provide a foundational understanding of its bioactivity. ijcap.in

Table 1: Proposed In Vitro Screening for this compound

Therapeutic Area Screening Assays Rationale
Oncology Cytotoxicity assays (e.g., MTT, SRB) against a panel of human cancer cell lines (e.g., breast, lung, colon, glioblastoma). ijcap.innih.govSpirocyclic compounds have demonstrated significant anticancer potential. researchgate.netnih.gov
Infectious Diseases Minimum Inhibitory Concentration (MIC) assays against a range of Gram-positive and Gram-negative bacteria and fungal pathogens.Thiazolidine-containing spiro compounds have shown antimicrobial and antifungal properties. researchgate.netnih.gov
Inflammatory Diseases Enzyme inhibition assays for key inflammatory mediators (e.g., COX-1, COX-2, lipoxygenases).Many heterocyclic compounds possess anti-inflammatory activity. nih.gov
Neurological Disorders Receptor binding assays for CNS targets (e.g., GABA, serotonin, dopamine (B1211576) receptors).Spirocyclic structures are being explored for their potential in treating neurological diseases. tandfonline.comnih.gov

Based on the initial screening results, more focused investigations can be pursued. For instance, if significant anticancer activity is observed, subsequent studies could explore the compound's mechanism of action, such as the induction of apoptosis or cell cycle arrest. nih.gov Similarly, promising antimicrobial activity would warrant further studies to determine its spectrum of activity and potential for overcoming drug resistance.

Development of Advanced Drug Delivery Systems for Preclinical Applications

The physicochemical properties of this compound, such as its solubility and stability, will be critical determinants of its preclinical performance. nih.gov Should challenges such as poor aqueous solubility arise, the development of advanced drug delivery systems will be essential.

For preclinical evaluation, formulating the compound in systems that enhance its bioavailability and target-site accumulation can provide a more accurate assessment of its therapeutic potential.

Table 2: Potential Drug Delivery Systems for Preclinical Studies

Delivery System Potential Advantages Applicability for Preclinical Research
Liposomes Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs, potential for targeted delivery. nih.govUseful for in vivo studies to improve circulation time and reduce off-target toxicity.
Polymeric Nanoparticles Controlled release, protection of the drug from degradation, surface modification for targeting. genesispub.orgCan be tailored to release the compound in response to specific stimuli within the tumor microenvironment in animal models of cancer.
Micelles Small size, can solubilize poorly water-soluble drugs. genesispub.orgSuitable for early-stage in vivo efficacy and pharmacokinetic studies.

The choice of drug delivery system will depend on the specific therapeutic application and the physicochemical characteristics of the compound. For instance, in oncology, targeted nanoparticles could be designed to selectively deliver the compound to tumor cells, thereby enhancing efficacy and minimizing systemic toxicity. nih.gov

Innovative Methodologies for Preclinical Compound Evaluation

To expedite the preclinical development of this compound and improve the predictive value of preclinical studies, innovative evaluation methodologies should be employed.

Moving beyond traditional 2D cell cultures, three-dimensional (3D) cell culture models, such as spheroids and organoids, can more accurately mimic the in vivo tumor microenvironment. mdpi.com These models can provide more relevant data on drug efficacy and penetration.

For in vivo studies, genetically engineered mouse models (GEMMs) that more closely recapitulate human diseases can offer superior predictive validity compared to traditional xenograft models. nih.gov Additionally, advanced imaging techniques can be used to non-invasively monitor drug distribution and therapeutic response in real-time.

Table 3: Innovative Preclinical Evaluation Methodologies

Methodology Description Advantage over Traditional Methods
3D Cell Cultures (Spheroids/Organoids) Cells are grown in a 3D matrix, allowing for cell-cell and cell-matrix interactions that mimic in vivo conditions. mdpi.comMore accurately predicts in vivo drug response and resistance compared to 2D cultures.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop diseases that are molecularly similar to human conditions. nih.govProvides a more physiologically relevant context for evaluating drug efficacy and toxicity.
In Vivo Imaging (e.g., PET, MRI) Non-invasive imaging techniques to visualize drug distribution, target engagement, and therapeutic response in living animals.Allows for longitudinal studies in the same animal, reducing the number of animals required and providing dynamic information.
Organ-on-a-chip Technology Microfluidic devices that contain living cells in a 3D microenvironment to mimic the function of human organs. medium.comOffers the potential for more accurate prediction of human responses and can reduce the reliance on animal testing.

Challenges and Opportunities in the Preclinical Development of Spiro-Dione Based Therapeutics

The preclinical development of novel compounds like this compound is not without its challenges. However, these challenges are often accompanied by significant opportunities.

Challenges:

Synthesis and Scalability: The synthesis of complex spirocyclic compounds can be challenging and may require multi-step processes, which could impact the cost and feasibility of large-scale production. tandfonline.comnih.gov

Predictive Validity of Animal Models: The translation of findings from animal models to human clinical trials remains a significant hurdle in drug development. medium.comtexilajournal.com

Data Management and Analysis: Preclinical studies generate vast and complex datasets that require sophisticated data management and analysis tools to extract meaningful insights. medium.com

Opportunities:

Unexplored Chemical Space: Spirocyclic compounds represent a relatively underexplored area of chemical space, offering the potential for novel mechanisms of action and the ability to address previously "undruggable" targets. tandfonline.comnih.gov

Improved Drug-like Properties: The rigid, three-dimensional nature of spirocycles can lead to improved potency, selectivity, and pharmacokinetic properties compared to more planar molecules. dndi.org

Advancements in Synthetic Chemistry: Modern synthetic methodologies are making the synthesis of complex spirocycles more accessible and efficient. researchgate.netrsc.org

Collaborative Research: Collaborations between academic researchers, pharmaceutical companies, and contract research organizations can help to overcome the challenges of preclinical development and accelerate the translation of promising compounds into the clinic.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 9-Thia-1-azaspiro[5.5]undecane-2,4-dione, and how do reaction conditions influence yield?

  • Methodology : Cyclocondensation of precursors like 3-arylamino-2-cyano-3-mercaptoacrylamide with cyclohexanone derivatives in ethanol under reflux, catalyzed by p-toluenesulfonic acid, yields spirothiazine intermediates. Subsequent recyclization via base catalysis (e.g., NaOH) generates the target compound. Yield optimization involves controlling stoichiometry (1:1 molar ratio of reactants) and reaction time (5–7 hours), with recrystallization from DMF/EtOH for purity (82–87% yield) .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography using Bruker SMART CCD detectors confirms spirocyclic geometry. For example, the 1,3-dioxane ring adopts a twisted boat conformation, while fused cyclohexane rings exhibit chair conformations. Data refinement via SHELXL (R-factor: 0.040, wR: 0.124) validates bond lengths and angles . Complementary characterization includes:

  • IR : Peaks at 2208 cm⁻¹ (C≡N) and 1636 cm⁻¹ (C=O).
  • NMR : 13C^{13}\text{C} signals at δ 42.51 (C-CN) and 163.86 (C=O) .

Q. What analytical techniques are critical for purity assessment of spirocyclic derivatives?

  • Methodology :

  • HPLC-MS : Detects impurities via retention time and mass-to-charge ratios (e.g., m/z 400 [M]+^+).
  • Elemental Analysis : Validates C, H, N, S content (e.g., C: 68.98%, N: 13.99%) .
  • TLC : Monitors reaction progress using CHCl3_3/CH3_3OH (10:1) as eluent .

Advanced Research Questions

Q. How do reaction mechanisms differ between cyclocondensation and recyclization steps in spirothiazine synthesis?

  • Methodology : Cyclocondensation involves nucleophilic attack of mercaptoacrylamide on carbonyl groups, forming thiazine rings. Recyclization under basic conditions (e.g., NaOH) triggers ring-opening followed by intramolecular cyclization, confirmed by 1H^{1}\text{H} NMR monitoring (disappearance of NH signals at δ 8.43) and DFT calculations of transition states .

Q. What conformational dynamics govern the spirocyclic core, and how do they impact reactivity?

  • Methodology : Puckering analysis using Cremer-Pople coordinates reveals nonplanar spiro junctions. For example, the 1,3-dioxane ring exhibits a boat conformation (amplitude q2=0.52q_2 = 0.52 Å), influencing steric hindrance during nucleophilic substitutions. Molecular dynamics simulations (MD) at 298 K predict torsional flexibility (< 10 kcal/mol barrier) .

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Methodology :

  • Docking Studies : AutoDock Vina models interactions with biological targets (e.g., kinase ATP-binding sites).
  • QSAR : Correlates substituent electronegativity (Hammett σ values) with antibacterial IC50_{50} data .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for spirocyclic compounds?

  • Methodology : Discrepancies in bond lengths (e.g., C-S: 1.81 Å XRD vs. 1.78 Å DFT) are resolved via:

  • Hirshfeld Surface Analysis : Identifies intermolecular interactions (e.g., C-H⋯O) affecting packing.
  • Multipole Refinement : Adjusts electron density models in SHELXL to align with NMR chemical shifts .

Q. How are spirocyclic derivatives functionalized for drug discovery applications?

  • Methodology :

  • Fmoc-OASUD Activation : Reacts with amino acids under mild conditions (room temperature, Et3_3N) to form peptide conjugates (e.g., Fmoc-AA-ASUD esters) .
  • Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition introduces triazole moieties for target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.